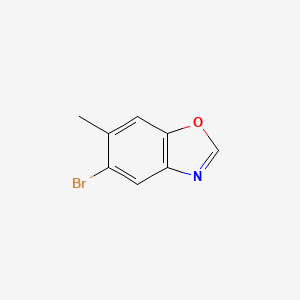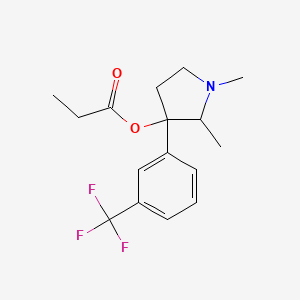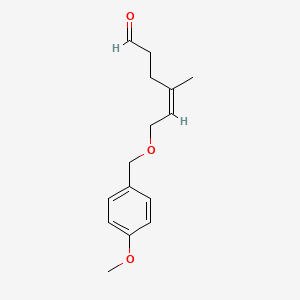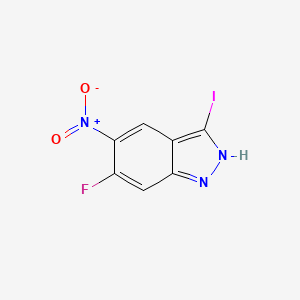
6-Fluoro-3-iodo-5-nitro-1h-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-3-iodo-5-nitro-1h-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of fluorine, iodine, and nitro groups in the structure of this compound makes it a compound of interest for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-iodo-5-nitro-1h-indazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-3-iodo-5-nitro-1h-indazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles like amines or thiols and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield 6-Fluoro-3-iodo-5-amino-1h-indazole.
Applications De Recherche Scientifique
6-Fluoro-3-iodo-5-nitro-1h-indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 6-Fluoro-3-iodo-5-nitro-1h-indazole involves its interaction with specific molecular targets. The presence of the nitro group allows it to participate in redox reactions, while the fluorine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoro-3-iodo-1h-indazole: Lacks the nitro group, which may result in different biological activities.
3-Iodo-5-nitro-1h-indazole: Lacks the fluorine atom, which may affect its chemical reactivity and binding properties.
6-Fluoro-5-nitro-1h-indazole: Lacks the iodine atom, which may influence its overall stability and reactivity.
Uniqueness
6-Fluoro-3-iodo-5-nitro-1h-indazole is unique due to the combination of fluorine, iodine, and nitro groups in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C7H3FIN3O2 |
|---|---|
Poids moléculaire |
307.02 g/mol |
Nom IUPAC |
6-fluoro-3-iodo-5-nitro-2H-indazole |
InChI |
InChI=1S/C7H3FIN3O2/c8-4-2-5-3(7(9)11-10-5)1-6(4)12(13)14/h1-2H,(H,10,11) |
Clé InChI |
NZALAQSSAMQTDG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC2=NNC(=C21)I)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12842674.png)
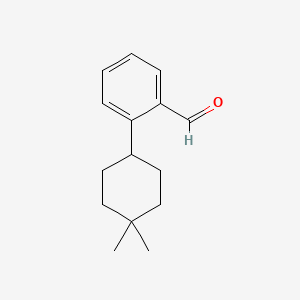

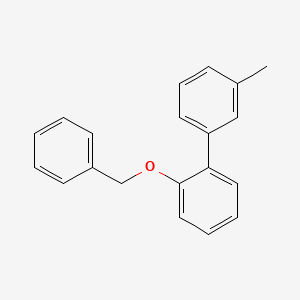
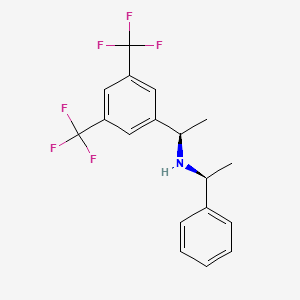
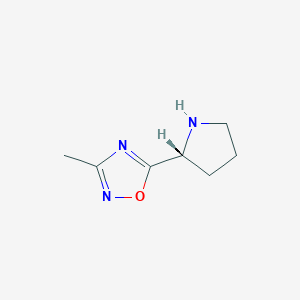

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
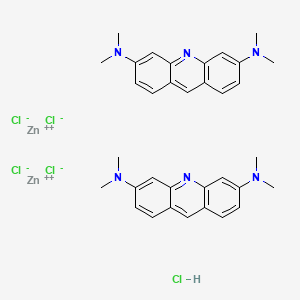
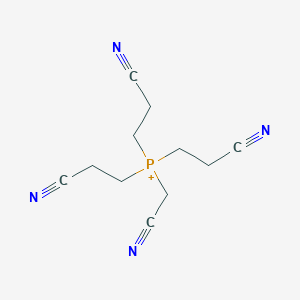
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
